molecular formula C11H15N B3387568 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine CAS No. 847173-24-4

5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B3387568
CAS No.: 847173-24-4
M. Wt: 161.24 g/mol
InChI Key: IMVHEPOFTIRWHU-UHFFFAOYSA-N
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Description

Significance of Benzazepine Scaffolds in Organic Synthesis Research

Benzazepine scaffolds, the foundational structure of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, are considered "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of biologically active compounds. The conformational flexibility of the seven-membered ring allows for the precise spatial arrangement of substituents, enabling fine-tuning of interactions with biological macromolecules.

The significance of the benzazepine core is underscored by its presence in a number of approved pharmaceutical agents with diverse therapeutic applications. For instance, the benzazepine moiety is found in drugs exhibiting activities as vasopressin receptor antagonists, antidepressants, and ACE inhibitors. acs.org This broad spectrum of biological activity has fueled extensive research into the development of novel synthetic methodologies to access diverse benzazepine derivatives. acs.orgnih.gov The tetrahydro-1-benzazepine framework, in particular, has been a focus of such efforts due to the introduction of stereocenters upon saturation, which adds another layer of complexity and potential for specificity in drug design.

Historical Context of this compound and Related Structures Research

The history of benzazepine research is closely intertwined with the development of seven-membered heterocyclic chemistry. While the related benzodiazepines gained significant attention in the mid-20th century for their therapeutic properties, research into the synthesis and properties of benzazepines, which contain one nitrogen atom in the seven-membered ring, also has a rich history. Early synthetic work on 1-benzazepine derivatives dates back to the mid-1950s. researchgate.net These initial investigations laid the groundwork for the development of more sophisticated synthetic routes in the subsequent decades.

Research Objectives and Contemporary Challenges in Benzazepine Chemistry

The development of novel and efficient synthetic methods for the construction of the benzazepine skeleton remains a primary objective in contemporary organic chemistry. nih.govacs.org A significant challenge lies in the stereoselective synthesis of substituted tetrahydro-1-benzazepines, as the creation of chiral centers necessitates precise control over the reaction conditions. nih.gov The development of catalytic asymmetric methods is a particularly active area of research, aiming to provide enantiomerically pure benzazepines for biological evaluation. nih.gov

Another challenge is the functionalization of the benzazepine core at various positions to create diverse chemical libraries for drug discovery. This requires the development of regioselective reactions that can introduce substituents onto the aromatic or heterocyclic portion of the molecule. Furthermore, the synthesis of seven-membered rings, in general, can be entropically disfavored compared to the formation of five- or six-membered rings, presenting a persistent challenge that chemists continue to address through the design of innovative cyclization strategies. nih.gov Future research in this field will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the application of computational methods to predict the properties and biological activities of novel benzazepine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-5-4-8-12-11-7-3-2-6-10(9)11/h2-3,6-7,9,12H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVHEPOFTIRWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine and Analogues

Classical and Established Synthetic Routes

The traditional approaches to the synthesis of the 2,3,4,5-tetrahydro-1H-1-benzazepine core often rely on foundational organic reactions that build the seven-membered ring through cyclization or rearrangement of precursor molecules.

Ring Expansion Strategies

Ring expansion strategies are a cornerstone in the synthesis of medium-sized rings like the tetrahydrobenzazepine system, as they can circumvent the entropic and enthalpic barriers associated with direct cyclization of long-chain precursors. researchgate.net

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, has been a historical method for the synthesis of lactams, which are precursors to cyclic amines. nih.gov While direct examples for 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine are not prevalent in recent literature, the synthesis of analogous benzazepinones often utilizes this strategy. For instance, the rearrangement of a tetralone oxime derivative would lead to a benzazepinone, which can then be reduced to the corresponding tetrahydrobenzazepine.

A related approach, the Schmidt reaction, has been successfully employed in the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. This reaction involves the treatment of 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones with hydrazoic acid to induce ring expansion and formation of the benzazepine core. nih.gov

Starting Material Reagents Product Key Transformation Reference
Tetralone Oxime DerivativeAcid Catalyst (e.g., H₂SO₄, PPA)BenzazepinoneBeckmann Rearrangement nih.gov
5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-dioneHydrazoic Acid (HN₃)6,7,8,9-Tetrahydro-3-methoxy-1H-1-benzazepine-2,5-dioneSchmidt Reaction nih.gov

Formal ring expansion methods provide an alternative to rearrangement reactions. These can involve the cleavage of a bond in a pre-existing ring system followed by the insertion of atoms to form a larger ring. While specific examples for the target molecule are scarce, the general principle is a valid strategy for accessing the benzazepine scaffold.

Reductive Cyclization and Reductive Amination Approaches

Reductive cyclization and amination are powerful methods for the formation of nitrogen-containing heterocycles. These reactions typically involve the intramolecular reaction of two functional groups within the same molecule, brought about by a reduction step.

A notable example is the synthesis of tetrahydro-1,5-benzoxazepines and tetrahydro-1H-1,5-benzodiazepines through a tandem reduction-reductive amination reaction. researchgate.net This strategy involves the catalytic hydrogenation of nitro aldehydes or ketones, where the reduction of the nitro group to an amine is followed by intramolecular cyclization with the carbonyl group. A similar approach could be envisioned for the synthesis of 1-benzazepines, starting from a suitably substituted 2-nitrophenyl derivative with a pendant carbonyl group. Bunce and co-workers have demonstrated the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines using a reduction-reductive amination strategy with a palladium on carbon catalyst, a method that could potentially be adapted for benzazepine synthesis. nih.gov

Starting Material Reducing Agent/Catalyst Product Key Transformation Reference
2-Nitroarylketone/aldehyde5% Pd/C, H₂TetrahydroquinolineTandem Reduction-Reductive Amination nih.gov
Nitro aldehyde/ketone5% Pd/C, H₂Tetrahydro-1,5-benzoxazepineTandem Reduction-Reductive Amination researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a direct and common method for the synthesis of cyclic compounds. For tetrahydro-1-benzazepines, this often involves the formation of a carbon-nitrogen or carbon-carbon bond to close the seven-membered ring.

One such approach is the acid-catalyzed cyclization of N-(2-arylethyl)-N-methyl-2-sulfinylacetamides, which has been used to synthesize 1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one derivatives. documentsdelivered.com Another example involves a modified Pictet-Spengler reaction, which utilizes the acid-catalyzed cyclization of an N-formyliminium ion derived from 2-(phenylthio)ethanamine (B1205008) and an aldehyde to produce 5-substituted-2,3,4,5-tetrahydrobenzo[f] researchgate.netmdpi.comthiazepines. rsc.org This methodology could be adapted for the synthesis of 1-benzazepines.

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules, including the tetrahydro-1-benzazepine framework. These advanced strategies often offer higher selectivity, milder reaction conditions, and greater functional group tolerance.

Modern approaches include domino reactions, which allow for the formation of multiple bonds in a single synthetic operation. For instance, palladium-catalyzed domino Heck-aza-Michael reactions have been developed for the synthesis of various functionalized N-heterocycles. researchgate.net Another innovative strategy is the use of metal-catalyzed C-H activation to forge new bonds, offering an atom-economical approach to benzazepine synthesis. documentsdelivered.comacs.org For example, a copper-catalyzed oxidative C(sp³)–H/C(sp²)–H cross-coupling has been reported for the construction of 1-benzazepines. documentsdelivered.com Furthermore, asymmetric synthesis methodologies, such as iridium-catalyzed asymmetric hydrogenation, have been employed to produce chiral tetrahydro-3-benzazepine motifs with high enantioselectivity. nih.govacs.org

Strategy Catalyst/Reagent Key Features Reference
Domino Heck-aza-Michael ReactionPalladium CatalystMulti-bond formation in one pot researchgate.net
Oxidative C-H ActivationCopper CatalystAtom-economical C-N bond formation documentsdelivered.com
Palladium-Catalyzed CycloadditionPalladium(II) PrecursorActivation of C(sp³)–H bonds acs.org
Asymmetric HydrogenationIridium CatalystHigh enantioselectivity for chiral benzazepines nih.govacs.org

Transition Metal-Catalyzed Methods

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, and the construction of the 1-benzazepine scaffold is no exception. Various transition metals, including iridium, silver, and copper, have been utilized to catalyze key bond-forming reactions in the synthesis of these heterocyclic systems.

Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is a highly effective method for the stereoselective synthesis of chiral molecules. In the context of benzazepine synthesis, iridium-catalyzed asymmetric hydrogenation of unsaturated precursors has been shown to be a powerful strategy for accessing enantioenriched tetrahydrobenzazepines. While much of the research has focused on the synthesis of 3-benzazepine motifs, the principles are applicable to the synthesis of 1-benzazepine analogues.

A notable example involves the use of a highly efficient N,P-ligated iridium complex for the catalytic asymmetric hydrogenation of cyclic ene-carbamates. nih.govnih.govacs.orgresearchgate.net This methodology allows for the conversion of both 1-aryl and 1-alkyl substituted ene-carbamates into the corresponding hydrogenated products with excellent enantioselectivity (91–99% ee) and in high isolated yields (92–99%). nih.govnih.govresearchgate.net The reaction proceeds under hydrogen gas and has been demonstrated to be scalable. nih.govnih.gov This approach provides a direct route to chiral 1-substituted tetrahydro-3-benzazepine drugs like trepipam (B1219513) and fenoldopam. nih.govnih.gov

Catalyst/LigandSubstrateProductEnantiomeric Excess (ee)YieldReference
Ir-N,P Ligated Complex1-Aryl/Alkyl substituted cyclic ene-carbamatesChiral tetrahydro-3-benzazepines91-99%92-99% nih.govnih.govresearchgate.net
Ir-(R)-SynPhosDibenzo[b,f] researchgate.netdocumentsdelivered.comthiazepines11-substituted-10,11-dihydrodibenzo[b,f] researchgate.netdocumentsdelivered.comthiazepinesup to 91%High

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Benzazepine Analogues

Silver-Catalyzed Approaches

Silver catalysis has been employed in the synthesis of nitrogen-containing heterocycles through various activation modes, including the activation of alkynes and allenes towards nucleophilic attack. In the context of benzazepine synthesis, silver-catalyzed intramolecular cyclization reactions represent a promising strategy.

One such approach involves the silver-catalyzed cascade cyclization of appropriate substrates to form complex heterocyclic systems. For instance, a silver-catalyzed cascade cyclization has been developed for the synthesis of 4-aminotetrahydrocarbazole, a core structure found in various alkaloids. rsc.org This strategy involves a one-step tandem cyclization, showcasing the potential of silver catalysis in constructing complex ring systems. rsc.org Another relevant strategy is the silver-catalyzed intramolecular hydroamination of alkynes, which provides a direct method for the formation of cyclic amines. While specific examples for the direct synthesis of this compound using silver catalysis are not extensively reported, these methodologies offer a conceptual framework for future synthetic designs. A novel silver-catalyzed and base-mediated double cyclization strategy has also been reported for the synthesis of benzo documentsdelivered.comnih.govimidazo[2,1-b]naphtho[2,3-d]oxazoles from ortho-alkynylarylketones, proceeding through a ketonization step followed by sequential cyclizations. nih.gov

Copper-Catalyzed Methods

Copper-catalyzed reactions have a long history in organic synthesis, particularly in the formation of carbon-nitrogen bonds. In recent years, copper catalysis has been successfully applied to the synthesis of 1-benzazepine derivatives through intramolecular cyclization strategies.

A significant advancement is the copper-catalyzed asymmetric intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine. nih.govresearchgate.netfigshare.com This protocol allows for the construction of enantioenriched 2,3-substituted-1-benzazepine derivatives containing a cyclic tertiary amine moiety. The reaction proceeds via a tandem chemo-, regio-, and enantioselective hydrocupration and asymmetric cyclization in the presence of a chiral bisphosphine-copper catalyst, affording a broad range of 1-benzazepine derivatives in good to high yields with high diastereoselectivity and enantioselectivity. nih.govresearchgate.netfigshare.com

Another innovative approach is the copper-catalyzed oxidative C(sp³)–H/C(sp²)–H cross-coupling to construct 1-benzazepines directly from two inert C-H bonds. This atom- and step-economical transformation provides a facile and novel synthetic strategy for these biologically important seven-membered benzo-heterocycles. documentsdelivered.com Furthermore, copper-promoted alkene diamination has been utilized for the synthesis of 2-aminomethyl functionalized 1,4-benzodiazepin-5-ones, showcasing the versatility of copper in constructing related seven-membered rings. nih.gov

Catalyst/LigandSubstrate TypeProduct TypeKey FeaturesReference
Chiral Bisphosphine-Copper Catalyst(E)-Dienyl arenes with a tethered ketimineEnantioenriched 2,3-substituted-1-benzazepinesAsymmetric, Reductive Intramolecular Cyclization nih.govresearchgate.netfigshare.com
Copper CatalystSubstrates with inert C(sp³)–H and C(sp²)–H bonds1-BenzazepinesOxidative C-H/C-H Cross-Coupling documentsdelivered.com
Copper(2-ethylhexanoate)₂2-Sulfonamido-N-allyl benzamides and external amines2-Aminomethyl functionalized 1,4-benzodiazepin-5-onesAlkene Diamination nih.gov

Table 2: Copper-Catalyzed Synthesis of Benzazepine Analogues

Lewis Acid Catalysis (e.g., AlCl₃)

Lewis acid catalysis, particularly employing aluminum chloride (AlCl₃), is a classical yet powerful method for promoting intramolecular Friedel-Crafts reactions to form cyclic compounds. This strategy has been effectively used in the synthesis of benzazepine derivatives.

A high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been developed, where the key step is an intramolecular Friedel-Crafts reaction using aluminum trichloride. researchgate.net This cyclization of a carboxylic acid precursor, activated by thionyl chloride, provides the desired benzazepine in good yield. researchgate.net Similarly, Friedel–Crafts cyclialkylations of nitrogen-containing alkanols in the presence of AlCl₃, 85% H₂SO₄, or polyphosphoric acid have been used to prepare a series of 5,6-dihydro-11H-benzo[b] researchgate.netbenzazepine derivatives.

Lewis AcidSubstrate TypeProduct TypeReaction TypeReference
AlCl₃4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acidMethyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylateIntramolecular Friedel-Crafts Acylation researchgate.net
AlCl₃, H₂SO₄, or PPANitrogen-containing alkanols5,6-dihydro-11H-benzo[b] researchgate.netbenzazepinesIntramolecular Friedel-Crafts Alkylation

Table 3: Lewis Acid-Catalyzed Synthesis of Benzazepine Analogues

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis)

Olefin metathesis, particularly ring-closing metathesis (RCM), has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles. beilstein-journals.orgsigmaaldrich.com This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, provides a versatile and efficient route to a wide range of ring sizes.

The application of RCM in the synthesis of benzazepine analogues has been demonstrated. For instance, a solid-phase synthesis of polycyclic tetrahydrobenzo[d]azepines has been reported, where ring-closing metathesis of an enyne precursor is a key step. nih.gov The reaction is typically carried out using a second-generation Grubbs catalyst. nih.gov The versatility of RCM allows for the construction of the seven-membered azepine ring from acyclic diene precursors. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which shifts the equilibrium towards the cyclic product. sigmaaldrich.com

CatalystSubstrate TypeProduct TypeKey FeaturesReference
Grubbs Second Generation CatalystDiene PrecursorsTetrahydrobenzo[d]azepinesSolid-Phase Synthesis nih.gov
Ruthenium-Indenylidene ComplexDiene PrecursorsMacrocyclic HCV Protease Inhibitor (Simeprevir)Industrial Application

Table 4: Ring-Closing Metathesis for the Synthesis of Benzazepine Analogues

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several MCRs have been explored for the synthesis of benzodiazepine (B76468) and related heterocyclic systems.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex, polyfunctionalized molecules. mdpi.com For example, a novel one-pot synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives has been developed using an aromatic diamine, a ketone, an isocyanide, and water in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net More recently, the synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives has been achieved through an isocyanide-based multicomponent reaction under solvent- and catalyst-free conditions. nih.gov

Another relevant multicomponent approach is the multicatalyst reaction. A Rh(I)/Pd(0) catalyst system has been applied to the multicomponent synthesis of aza-dibenzazepines from vinylpyridines, arylboronic acids, and amines in a domino process. allfordrugs.com

Reaction TypeReactantsProduct TypeKey FeaturesReference
Isocyanide-based MCRAromatic diamine, ketone, isocyanide, waterTetrahydro-1H-1,5-benzodiazepine-2-carboxamidesOne-pot, catalytic researchgate.net
Isocyanide-based MCRIsocyanides, gem-diactivated olefins, cyclic iminesPyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivativesSolvent- and catalyst-free nih.gov
Multicatalyst ReactionVinylpyridines, arylboronic acids, aminesAza-dibenzazepinesRh(I)/Pd(0) catalysis, domino process allfordrugs.com

Table 5: Multicomponent Reactions for the Synthesis of Benzazepine Analogues

Biocatalysis and Organocatalysis in Benzazepine Synthesis

The synthesis of benzazepine derivatives has been significantly advanced by the application of biocatalytic and organocatalytic methods, which offer green, efficient, and highly selective alternatives to traditional metal catalysis.

Biocatalysis: A notable breakthrough is the use of imine reductases (IREDs) for the asymmetric synthesis of chiral tetrahydrobenzazepines. acs.org This biocatalytic approach has proven effective for producing variously substituted chiral tetrahydro-1-, 2-, and 3-benzazepines. acs.org The reduction of seven-membered prochiral cyclic imines using IREDs from sources such as Streptomyces sp. GF3587, Kribbella catacumbae, and Cystobacter ferrugineus yields products with exceptional enantiomeric excess (up to >99%) and high isolated yields (up to 96%). acs.org This methodology underscores the utility of IREDs in preparing chiral benzoannulated seven-membered N-heterocycles, a previously underexplored area of biocatalysis. acs.org Furthermore, chemoenzymatic strategies have been employed to synthesize key precursors, such as o-azidomethylbenzaldehydes, demonstrating the integration of biocatalysis in multi-step synthetic sequences. nih.gov

Organocatalysis: Metal-free organocatalytic reactions are emerging as a powerful tool for constructing the benzazepine core. acs.org An efficient method utilizing Brønsted acid catalysis has been developed for the synthesis of 5-azo-substituted benzazepine derivatives. acs.org This reaction, proceeding through a diaza-ene pathway followed by condensation and tautomerization, affords products in excellent yields (89-99%) and with high diastereoselectivities (>19:1 dr). acs.org Another innovative approach involves a visible-light-induced organophotoredox-catalyzed reaction. This method transforms strained α-brominated amide-tethered alkylidenecyclopropanes into benzazepine derivatives, avoiding toxic tin reagents by using triethylamine (B128534) as a benign reducing agent. thieme-connect.com Additionally, asymmetric organocatalytic Mannich reactions have been successfully used as a key step in the enantio- and diastereoselective synthesis of highly substituted benzazepines. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Achieving stereochemical control is paramount in the synthesis of pharmacologically active molecules. For benzazepine derivatives, several powerful stereoselective and enantioselective methods have been established, primarily relying on asymmetric catalysis and the use of chiral auxiliaries.

A highly successful strategy for producing enantioenriched 1-benzazepine derivatives involves a copper-catalyzed asymmetric intramolecular reductive cyclization. researchgate.netacs.org This protocol uses (E)-dienyl arenes with a tethered ketimine, which undergo a tandem hydrocupration and asymmetric cyclization in the presence of a chiral bisphosphine-copper catalyst. researchgate.netacs.org The method is applicable to a broad range of substrates and delivers 2,3-substituted 1-benzazepines in good to high yields with excellent diastereoselectivity and enantioselectivity. acs.org

For related benzazepine isomers, other catalytic systems have proven effective. Iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates is a straightforward method for accessing chiral tetrahydro-3-benzazepines with high enantioselectivity (91–99% ee) and isolated yields (92–99%). acs.org In the realm of 2-benzazepines, asymmetric synthesis has been achieved with high diastereoselectivity by reacting a tricyclic oxazolidine (B1195125) intermediate, derived from 1-bromo-2-iodobenzene, with nucleophiles in the presence of a Lewis acid like titanium tetrachloride (TiCl4). nih.gov

Chiral Catalyst Development

The success of asymmetric synthesis hinges on the design and application of effective chiral catalysts. Both metal-based complexes and purely organic molecules have been developed to induce chirality in benzazepine synthesis.

Chiral Metal Catalysts:

Copper-Bisphosphine Complexes: Chiral bisphosphine ligands, such as (R,R)-Ph-BPE, complexed with copper, are instrumental in the asymmetric reductive cyclization of dienyl arenes to form chiral 1-benzazepines. These catalysts control both the chemo-, regio-, and enantioselective hydrocupration step and the subsequent asymmetric cyclization. researchgate.netacs.org

N,P-Ligated Iridium Complexes: A highly efficient N,P-ligated iridium complex has been developed for the asymmetric hydrogenation of cyclic ene-carbamates, leading to chiral 3-benzazepine motifs with excellent enantioselectivity. acs.org

Organocatalysts:

Brønsted Acids: Simple acid catalysts have been shown to effectively control the diastereoselectivity in the synthesis of diazoaryl-benzo[b]azepine derivatives from 2-aminoaryl N-monosubstituted hydrazones and 2-oxo-3-butenoates. acs.org

Biocatalysts:

Imine Reductases (IREDs): A panel of IREDs has been identified that can reduce prochiral cyclic imines to furnish either the (R)- or (S)-enantiomer of the corresponding tetrahydrobenzazepine, demonstrating the stereocomplementary nature of biocatalysis. acs.org

Table 1: Performance of Chiral Catalysts in Benzazepine Analogue Synthesis
Catalyst TypeSpecific Catalyst/EnzymeReaction TypeBenzazepine TypeYieldStereoselectivityReference
BiocatalystImine Reductases (IREDs)Asymmetric ReductionTetrahydro-1-, 2-, 3-benzazepinesUp to 96%Up to >99% ee acs.org
Metal CatalystChiral Bisphosphine-CopperIntramolecular Reductive Cyclization1-Benzazepine derivativesGood to highHigh ee and de researchgate.netacs.org
Metal CatalystN,P-Ligated Iridium ComplexAsymmetric HydrogenationTetrahydro-3-benzazepines92-99%91-99% ee acs.org
OrganocatalystBrønsted AcidDiaza-ene/Condensation5-Azo-benzo[b]azepines89-99%>19:1 dr acs.org

Diastereoselective and Enantiomeric Resolution Techniques

While asymmetric synthesis is often the preferred method for obtaining enantiopure compounds, classical resolution of racemic mixtures remains a viable and important technique. ardena.com This is particularly useful when a direct asymmetric route is not available or is difficult to optimize.

The primary method for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. ardena.com For benzazepines, which contain a basic nitrogen atom, acidic resolving agents can be used to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. ardena.com

Another powerful technique is preparative chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers. For example, a δ-lactam intermediate, structurally related to the benzazepine core, was successfully resolved on a preparative scale using a Chiralpak™ IA column. mdpi.com This demonstrates the applicability of chiral chromatography for obtaining enantiopure benzazepine precursors or final products. The separated fractions can be analyzed for enantiomeric purity to ensure high-quality separation. mdpi.com

Reaction Optimization and Process Development for this compound Synthesis

The transition from a laboratory-scale reaction to a robust synthetic process requires careful optimization of reaction parameters to maximize yield, minimize impurities, and ensure reproducibility.

For metal-catalyzed reactions, such as the iridium-catalyzed hydrogenation of ene-carbamates, key parameters for optimization include catalyst loading and hydrogen pressure. acs.org It was found that decreasing either of these variables could negatively affect the conversion rate, although high enantioselectivity was often maintained. acs.org In the development of lithiation-trapping protocols for preparing substituted tetrahydro-1-benzazepines, the metallation step was optimized using in-situ React-IR spectroscopy, allowing for real-time monitoring of the reaction progress. whiterose.ac.uk

Yield Enhancement and Side Product Minimization

Maximizing the yield of the desired product is a central goal of process development. The biocatalytic reduction of cyclic imines using IREDs and the iridium-catalyzed asymmetric hydrogenation are prime examples of highly optimized reactions, consistently delivering isolated yields well above 90%. acs.orgacs.org Similarly, the organocatalytic synthesis of diazoaryl-benzo[b]azepines reports excellent yields, often approaching 99%. acs.org

Minimizing side products is equally critical. In some synthetic routes, the formation of regioisomers can be a significant issue. For example, the chloroacetylation of a 4-hydroxy-tetrahydro-1-benzazepine intermediate yielded two regioisomers: the desired N-acylated product and a minor O-acylated side product. nih.gov Understanding the factors that control such selectivity is key to minimizing the formation of unwanted byproducts. In other cases, steric hindrance can completely inhibit a reaction; a visible-light-mediated cyclization failed when a substituent was present at the ortho position of the aromatic rings, a crucial finding for defining the substrate scope and limitations of the method. thieme-connect.com

Regioselectivity and Stereoselectivity Control in Synthetic Pathways

Precise control over regioselectivity and stereoselectivity is the hallmark of an elegant and efficient synthesis. Many modern methods for benzazepine synthesis have been designed with this control as a primary objective.

Regioselectivity: The copper-catalyzed intramolecular cyclization of dienyl arenes is a notable example of a highly regioselective reaction, where the borylcupration of the diene proceeds with predictable regiochemistry before the cyclization event. researchgate.net Control of regioselectivity has also been demonstrated in the lithiation of N-Boc-2-phenyltetrahydro-1-benzazepine; quenching the resulting organolithium intermediate with different electrophiles led to either 2,2-disubstituted products or ortho-substituted products on the phenyl ring, showcasing electrophile-dependent regiocontrol. whiterose.ac.uk

Stereoselectivity: Control over stereochemistry is evident in numerous approaches. The organocatalytic synthesis of benzazepines via a diaza-ene reaction proceeds with high diastereoselectivity (>19:1 dr). acs.org Asymmetric catalysis provides the highest level of stereocontrol, with both metal-catalyzed hydrogenations and biocatalytic reductions routinely achieving enantiomeric excesses greater than 95%. acs.orgacs.org This level of control is essential for producing single-enantiomer drug candidates.

Table 2: Examples of Selectivity Control in Benzazepine Analogue Synthesis
Synthetic MethodType of ControlOutcomeReference
Copper-Catalyzed Reductive CyclizationRegio- and EnantioselectivityForms 2,3-cis-substituted 1-benzazepines with high ee. researchgate.net
Brønsted Acid OrganocatalysisDiastereoselectivityAchieves >19:1 diastereomeric ratio. acs.org
Lithiation and TrappingRegioselectivityProduct substitution (C2 vs. ortho-aryl) depends on electrophile. whiterose.ac.uk
Iridium-Catalyzed HydrogenationEnantioselectivityProduces chiral products with 91-99% ee. acs.org
ChloroacetylationRegioselectivityForms major N-acylated and minor O-acylated regioisomers. nih.gov

Chemical Reactivity and Functionalization of 5 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of the tetrahydro-1-benzazepine system is activated towards electrophilic aromatic substitution. The fused saturated amine acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions (C-7 and C-9). While direct electrophilic substitution studies on the 5-methyl derivative are scarce, related N-protected tetrahydro-1-benzazepines demonstrate this reactivity. For instance, lithiation of N-tert-butoxycarbonyl-2-phenyltetrahydro-1-benzazepine, followed by quenching with an electrophile, can result in substitution at the ortho position (C-9). whiterose.ac.uk This suggests that reactions like nitration, halogenation, and Friedel-Crafts reactions are feasible on the aromatic core, likely with high regioselectivity dictated by the activating amino group.

Nucleophilic aromatic substitution on the unsubstituted benzene ring is generally unfavorable due to the absence of electron-withdrawing groups. Such reactions would require harsh conditions or the prior installation of a suitable leaving group and activating substituents.

Oxidation and Reduction Pathways

The 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine structure possesses sites susceptible to both oxidation and reduction. The benzylic C-5 position, bearing a methyl group and a hydrogen atom, is a potential site for oxidation to a ketone (a benzazepinone) or a hydroxyl group, although specific reagents and conditions for this transformation on this substrate are not well-documented.

The tetrahydro-1-benzazepine core itself is a fully reduced form of a benzazepine. Synthetically, this saturated ring system is often produced via the reduction of a corresponding lactam (an oxo-benzazepine). A common method for this transformation involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH4), which effectively reduces the amide functionality of the lactam to the corresponding amine. researchgate.net

Table 1: Representative Reduction Reactions in Benzazepine Synthesis This table presents data for the reduction of related benzazepine precursors to illustrate the formation of the core structure.

Precursor CompoundReducing AgentProductReference
2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-dionesHydride reduction2-Alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepines researchgate.net
1H-benzo[b]azepin-5-one derivativesReductive amination conditions5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines acs.org
2,3-Dihydro-2,2,4-trimethyl-1H-tetrahydro-1,5-benzodiazepineSodium borohydride2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] biosynth.comnih.govdiazepine nih.gov

N-Alkylation and Acylation Strategies for Structural Diversification

The secondary amine at the N-1 position is a key site for introducing structural diversity into the this compound molecule. It readily undergoes N-alkylation and N-acylation reactions.

N-Acylation involves reacting the benzazepine with acylating agents such as acid chlorides or anhydrides. For example, related tetrahydro-1,4-benzodiazepine compounds have been successfully acylated using acetyl chloride in dichloromethane (B109758) to yield the corresponding N-acetyl derivative. nih.gov Similarly, N-acylation with substituted benzoyl chlorides is a common strategy to produce complex derivatives, such as those investigated as pharmaceutical agents. pharmaffiliates.comnih.gov

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, further modifying the compound's properties. In the synthesis of related benzazepine structures, N-alkylation of an aniline (B41778) precursor with ethyl 4-bromobutyrate is a key step in building the seven-membered ring. researchgate.net These standard reactions provide reliable pathways for creating libraries of N-substituted benzazepine derivatives for further study.

Table 2: Examples of N-Functionalization on Related Benzazepine Cores

Starting MaterialReagentReaction TypeProductReference
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepineAcetyl chlorideN-Acylation4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine nih.gov
2,4-DimethylanilineEthyl 4-bromobutyrateN-AlkylationEthyl 4-[(2,4-dimethylphenyl)amino]butanoate researchgate.net
5-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative2-Methyl-4-(2-methylbenzoylamino)benzoyl chlorideN-AcylationTolvaptan analogue pharmaffiliates.com

Advanced Structural Analysis and Conformational Studies of 5 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular framework and electronic environment of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a detailed picture of the connectivity and composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is employed for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The aromatic protons on the benzene (B151609) ring are expected to resonate in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern and coupling relationships. The aliphatic protons of the tetrahydroazepine ring, including the methyl group at the C5 position, would appear in the upfield region. The diastereotopic nature of the methylene (B1212753) protons (at C2, C3, and C4) often leads to complex splitting patterns, which can be resolved using two-dimensional techniques.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons will have characteristic shifts in the δ 120-150 ppm range, while the aliphatic carbons of the seven-membered ring and the methyl group will resonate at higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Multi-dimensional NMR: To overcome the complexities of the one-dimensional spectra and to establish definitive structural connectivity, a suite of multi-dimensional NMR experiments is utilized.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the spin systems within the aliphatic portion of the benzazepine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's chemical shift to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting different fragments of the molecule, for instance, linking the aliphatic protons to the aromatic ring and identifying quaternary carbons. nih.gov

The comprehensive analysis of these spectra allows for the complete assignment of the molecular skeleton. The following table illustrates the expected chemical shift ranges for the different nuclei in this compound, based on data from analogous structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 7.5120 - 130
Aromatic C (quaternary)-135 - 150
N-HVariable-
CH₂ (C2, C3, C4)1.5 - 3.525 - 50
CH (C5)3.0 - 4.050 - 60
CH₃ (at C5)1.0 - 1.515 - 25

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₁H₁₅N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value, confirming the elemental composition.

Furthermore, fragmentation patterns observed in the mass spectrum, often induced by techniques like electron ionization (EI) or collision-induced dissociation (CID), can offer valuable structural information. The fragmentation of the benzazepine ring would likely involve characteristic losses of alkyl and amino fragments, providing corroborative evidence for the proposed structure.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact spatial arrangement of atoms. For chiral molecules like this compound, which has a stereocenter at the C5 position, X-ray crystallography is the gold standard for determining both the relative and absolute stereochemistry.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map of the molecule can be constructed. This map is then used to build a three-dimensional model of the molecule. In cases where the compound is enantiomerically pure and crystallizes in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration (R or S) of the stereocenter.

While a specific crystal structure for this compound is not available in the referenced literature, studies on substituted tetrahydro-1-benzazepines have confirmed the puckered, non-planar nature of the seven-membered ring. cambridge.org The following table presents typical bond lengths and angles that would be expected for the core structure, based on crystallographic data of similar compounds.

Parameter Typical Value
C-C (aromatic) bond length~1.39 Å
C-C (aliphatic) bond length~1.54 Å
C-N bond length~1.47 Å
C-C-C bond angle (aliphatic)~110-115°
C-N-C bond angle~112-118°

Conformational Analysis of the Seven-Membered Benzazepine Ring System

The seven-membered ring of the tetrahydro-1-benzazepine scaffold is flexible and can adopt several low-energy conformations. The most common conformations for such systems are the chair and boat forms, along with various twist-chair and twist-boat intermediates. The preferred conformation is a result of a delicate balance between minimizing torsional strain (eclipsing interactions) and angle strain.

For substituted benzazepines, the substituents can have a significant impact on the conformational equilibrium. In the case of this compound, the methyl group at the C5 position will preferentially occupy a position that minimizes steric interactions with the rest of the molecule. Computational studies and variable-temperature NMR experiments on related benzazepines have shown that a chair-like conformation is often the most stable. researchgate.netnih.gov

Variable-temperature NMR is a powerful technique for studying the dynamic processes of ring inversion. As the temperature is lowered, the rate of interconversion between different conformations slows down. If the energy barrier is high enough, separate signals for the different conformers may be observed in the NMR spectrum. By analyzing the coalescence of these signals as the temperature is raised, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. For similar seven-membered heterocyclic rings, these barriers are typically in the range of 10-14 kcal/mol. researchgate.net This indicates a relatively rapid interconversion at room temperature, resulting in an averaged NMR spectrum.

Computational and Theoretical Investigations of 5 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules. However, there are no published studies that have employed MD simulations to investigate the conformational landscapes of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine. Such research would provide insights into the accessible conformations of the seven-membered azepine ring and the influence of the methyl group on its dynamics, which are crucial for understanding its interactions with biological targets.

Mechanistic Elucidation of Synthetic Reactions via Computational Methods

Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. A comprehensive search of the literature did not yield any studies that have applied these computational techniques to investigate the synthetic reactions leading to this compound. Such computational elucidation would be beneficial for optimizing existing synthetic routes and designing more efficient new ones.

Structure-Reactivity and Structure-Property Relationships (excluding biological efficacy)

The investigation of structure-reactivity and structure-property relationships through computational models is a cornerstone of modern chemical research. However, for this compound, there is a lack of published research focusing on these aspects from a computational standpoint, excluding biological efficacy. These studies would help in understanding how the specific placement of the methyl group influences the chemical reactivity and physical properties of the benzazepine core.

Predictive Modeling for Novel Synthetic Pathway Design

Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging area in chemistry for the design of novel synthetic pathways. There is no evidence in the current body of scientific literature of the application of such predictive models for the de novo design of synthetic routes to this compound. The development of such models could accelerate the discovery of innovative and efficient methods for its synthesis.

Role of 5 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine As a Synthetic Intermediate and Chemical Scaffold

Precursor in the Synthesis of More Complex Heterocyclic Architectures

The tetrahydro-1-benzazepine skeleton serves as a key intermediate for the construction of more elaborate, fused heterocyclic systems. A versatile synthetic route allows for the transformation of tetrahydro-1-benzazepine-2-carboxylates into various tricyclic structures. This demonstrates the role of the benzazepine core as a foundational element for building molecular complexity.

One notable application involves the conversion of a key intermediate, a methyl (2RS,4SR)-7-chloro-4-hydroxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylate, into N-2-chloroacetyl derivatives. These derivatives can then undergo cyclization reactions with amines, such as benzylamine (B48309) or aminoethanol, to yield hexahydrobenzo[f]pyrazino[1,2-a]azepine-1,4-diones. This process effectively fuses a pyrazine (B50134) ring system onto the original benzazepine framework.

Furthermore, the same benzazepine intermediate can be reacted with hydrazine (B178648) to form a carbohydrazide. This carbohydrazide, in turn, can be treated with trimethoxymethane (B44869) to construct a different tricyclic system: tetrahydrobenzo[f] acs.orgdntb.gov.uamdpi.comtriazino[4,5-a]azepin-4(3H)-ones. dntb.gov.ua This highlights the adaptability of the tetrahydro-1-benzazepine scaffold in generating diverse heterocyclic architectures through strategic functional group manipulation and subsequent cyclization reactions.

Scaffold Design for Molecular Interaction Studies (e.g., ligand-binding site interactions at a chemical level)

The 2,3,4,5-tetrahydro-1H-benzazepine scaffold is instrumental in the design of molecules for investigating ligand-binding site interactions, particularly in the context of neuroscience research. Its defined conformational properties make it an excellent template for developing selective ligands for specific receptor subtypes.

A significant example is the development of positron emission tomography (PET) imaging agents targeting the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor, a key target in neurological disorders. nih.gov Researchers have synthesized a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues to probe the structure-affinity relationships at this receptor. nih.gov By systematically modifying the benzazepine core, scientists can elucidate the chemical features necessary for potent and selective binding.

These studies have led to the discovery of promising radiofluorinated congeners that exhibit high specificity and selectivity for GluN2B-containing NMDA receptors over other receptors like σ1 and σ2. nih.gov The ability to develop such selective ligands based on the tetrahydro-1H-benzazepine scaffold underscores its importance for creating chemical tools to study the intricate molecular interactions between ligands and their biological targets at a chemical level. nih.govnih.gov The structural analysis of these derivatives, often aided by crystallographic studies, provides detailed insights into the binding modes and helps in the rational design of new compounds with improved properties. nih.gov

Development of Diverse Chemical Libraries Based on the Benzazepine Core

The benzazepine core is a "privileged scaffold," meaning it is a structural framework that can be used to build libraries of compounds that are active against a range of biological targets. nih.gov This has led to the development of various chemical libraries based on the 2,3,4,5-tetrahydro-1H-1-benzazepine structure for use in drug discovery and chemical biology.

A solid-phase synthesis strategy has been developed to create a pilot library of di- and trisubstituted benzazepine derivatives. acs.org In this approach, a 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is attached to a resin and then further functionalized through a variety of chemical reactions, including:

Acylation

Sulfonation

Reductive amination

Alkylation

Suzuki or Buchwald-Hartwig cross-coupling reactions acs.org

This methodology allows for the efficient generation of a diverse collection of benzazepine analogues with various substituents at different positions of the core structure. acs.org The resulting libraries provide a rich source of novel compounds for high-throughput screening to identify new bioactive molecules. The combinatorial synthesis of a 10,000-member library of 1,5-benzodiazepine-2-one derivatives further illustrates the utility of this core structure in generating large and diverse chemical libraries. nih.gov

The table below summarizes the synthetic diversification of the benzazepine scaffold for library development:

Reaction TypeReagents/ConditionsResulting Functionalization
AcylationAcid chlorides, anhydridesAmide bond formation
SulfonationSulfonyl chloridesSulfonamide formation
Reductive AminationAldehydes/ketones, reducing agentsN-alkylation of amino groups
AlkylationAlkyl halidesN- or C-alkylation
Suzuki CouplingBoronic acids, palladium catalystCarbon-carbon bond formation
Buchwald-Hartwig CouplingAmines, palladium catalystCarbon-nitrogen bond formation

Advanced Analytical Method Development for 5 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, SFC)

Chromatography is an indispensable tool for the separation and purity assessment of synthesized chemical entities. For 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, High-Performance Liquid Chromatography (HPLC) is a primary technique, offering high resolution and sensitivity. Supercritical Fluid Chromatography (SFC) presents a valuable, greener alternative, particularly for chiral separations.

High-Performance Liquid Chromatography (HPLC)

The development of an HPLC method for this compound focuses on achieving efficient separation from starting materials, by-products, and potential degradants. A reverse-phase approach is typically most effective for this compound due to its moderate polarity. The key parameters for method development include the choice of stationary phase, mobile phase composition, and detector settings.

Given the benzazepine structure, a C18 (octadecylsilyl) column is a suitable starting point for the stationary phase, providing a nonpolar surface for interaction. The mobile phase generally consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. To ensure sharp, symmetrical peaks for the basic amine structure of the analyte, a small amount of an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of free silanol groups on the silica support and to protonate the analyte. Detection is effectively achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophore of the benzene (B151609) ring.

A typical set of starting conditions for HPLC method development is outlined in the table below. These parameters would be systematically adjusted to optimize the separation, ensuring adequate resolution, peak shape, and analysis time.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µm Standard reverse-phase column for moderately polar organic compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress silanol interactions and ensure analyte protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for eluting the compound from the nonpolar stationary phase.
Gradient 10% to 90% B over 15 min A gradient elution is used to separate compounds with a range of polarities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detector UV/DAD at 254 nm The benzene ring provides strong UV absorbance for sensitive detection.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure. For this compound, SFC is particularly useful for chiral separations to resolve enantiomers, which may be formed during synthesis depending on the reaction pathway. Chiral stationary phases (CSPs) are employed for this purpose.

Advanced Spectroscopic Methods for In-situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediate formation, and endpoint determination. Advanced spectroscopic techniques, when used for in-situ (in the reaction vessel) monitoring, provide real-time data without the need for sampling and quenching, offering a dynamic view of the chemical transformation. fiveable.me

Spectroscopic methods are powerful tools for measuring chemical reaction kinetics by tracking changes in molecular structure and concentration over time. fiveable.me Techniques such as UV-visible, infrared, fluorescence, and Raman spectroscopy are particularly useful for these applications. fiveable.me

FT-IR and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational techniques that can monitor the progress of a reaction by tracking the disappearance of reactant functional groups and the appearance of product functional groups. For instance, in a potential synthesis of this compound involving a reductive amination of a ketone precursor, one could monitor the disappearance of the ketone's C=O stretching vibration (typically ~1715 cm⁻¹) and the appearance of the N-H bending and C-N stretching vibrations of the final amine product. These techniques are non-invasive and can be implemented using fiber-optic probes inserted directly into the reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides highly specific structural information, making it a powerful tool for reaction monitoring. researchgate.net While traditional NMR requires sample acquisition, modern benchtop NMR spectrometers and flow-NMR setups allow for real-time or near-real-time analysis of reaction mixtures. By monitoring the changes in the chemical shifts and integrals of specific proton or carbon signals, one can quantify the consumption of reactants and the formation of products and intermediates. researchgate.net This method is particularly valuable for complex reactions where intermediates may accumulate. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. fiveable.me The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. fiveable.me This technique can be used to monitor reactions involving changes in conjugation or the presence of chromophores. The formation of the benzazepine ring system or the consumption of an aromatic starting material could be tracked by monitoring the change in absorbance at a specific wavelength over time, providing valuable kinetic data. fiveable.me

Table 2: Application of In-situ Spectroscopic Methods for Reaction Monitoring

Spectroscopic Method Information Obtained Applicability to Benzazepine Synthesis
FT-IR/Raman Functional group changes, concentration profiles of reactants/products. Monitoring disappearance of carbonyls (C=O) and appearance of amines (N-H, C-N).
NMR Detailed structural information, quantification of all species, intermediate detection. researchgate.net Tracking specific proton/carbon signals of reactants, intermediates, and the product.

| UV-Visible | Concentration of UV-active species, reaction kinetics. fiveable.me | Monitoring changes in the aromatic system during ring formation or modification. |

By employing these advanced analytical methods, researchers can ensure the quality and purity of this compound and gain deep insights into its synthesis, enabling precise control and optimization of the manufacturing process.

Q & A

Basic: Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine with high yield and purity? A:

  • Key Variables: Temperature, catalyst selection (e.g., HCl for acid-mediated cyclization), solvent polarity, and reaction time are critical .
  • Methodology: Use Design of Experiments (DoE) to systematically vary parameters (e.g., central composite design) and identify optimal conditions. For example, stepwise protocols involving cyclization of precursors (e.g., 2-aminobenzyl alcohol derivatives) under controlled acidic conditions can improve yield (>70%) .
  • Purity Control: Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., ethanol) is recommended .

Advanced: Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported pharmacological activities of this compound derivatives? A:

  • Statistical Validation: Apply ANOVA or multivariate analysis to assess variability across datasets. For instance, inconsistencies in receptor binding affinities may arise from differences in assay protocols (e.g., cell lines, incubation times) .
  • Structural Confounds: Compare substituent effects (e.g., methyl vs. methoxy groups at position 7) using structure-activity relationship (SAR) studies. Computational docking can highlight steric or electronic mismatches in binding pockets .
  • Replication: Standardize in vitro assays (e.g., cAMP inhibition for GPCR activity) across labs to minimize experimental noise .

Basic: Structural Characterization

Q: What spectroscopic and analytical techniques are most effective for characterizing this compound? A:

  • NMR Spectroscopy: 1H/13C NMR confirms ring saturation and methyl group integration (e.g., δ 1.2–1.5 ppm for CH3) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C11H15N) and detects fragmentation patterns (e.g., loss of CH3 group) .
  • X-Ray Crystallography: Resolves stereochemistry and confirms bicyclic ring conformation in crystalline forms .

Advanced: Computational Modeling

Q: How can computational methods predict the reactivity and pharmacological profile of this compound? A:

  • DFT Calculations: Model reaction pathways (e.g., cyclization barriers) and electron density maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., dopamine D2 receptor) to predict binding free energies and residence times .
  • ADMET Prediction: Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .

Basic: Biological Activity

Q: How does the methyl substituent at position 5 influence the biological activity of this compound? A:

  • Comparative SAR: The methyl group enhances lipophilicity (LogP increase by ~0.3 units) and metabolic stability compared to unsubstituted analogs. For example, methyl-substituted derivatives show improved blood-brain barrier penetration in rodent models .
  • Activity Modulation: In serotonin receptor assays, the methyl group reduces off-target binding (IC50 shift from 120 nM to 450 nM for 5-HT2A vs. 5-HT1A) .

Advanced: Toxicity Profiling

Q: What methodologies are recommended for assessing the toxicity of this compound in preclinical studies? A:

  • In Vitro Assays: Use hepatic cell lines (e.g., HepG2) for cytotoxicity screening (LD50 estimation) and Ames tests for mutagenicity .
  • In Silico Tools: Predict organ-specific toxicity with QSAR models (e.g., ProTox-II) and prioritize in vivo testing for flagged endpoints (e.g., hepatotoxicity) .
  • Acute Toxicity Studies: Conduct OECD Guideline 423 trials in rodents, monitoring respiratory distress and CNS depression at doses ≥500 mg/kg .

Basic: Solubility Challenges

Q: What strategies improve the aqueous solubility of this compound for in vivo studies? A:

  • Salt Formation: Convert to hydrochloride salts (solubility increases from 0.1 mg/mL to 5 mg/mL in water) .
  • Co-Solvents: Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v hydroxypropyl-β-cyclodextrin) for parenteral formulations .
  • Nanoformulation: Encapsulate in liposomes (size ~100 nm) to enhance bioavailability in pharmacokinetic studies .

Advanced: Reaction Mechanism Elucidation

Q: How can researchers elucidate the reaction mechanisms of this compound synthesis? A:

  • Isotopic Labeling: Track 13C-labeled intermediates via NMR to confirm cyclization pathways (e.g., intramolecular Schiff base formation) .
  • Kinetic Studies: Monitor reaction progress with in situ IR spectroscopy; identify rate-determining steps (e.g., imine formation at 60°C) .
  • Computational Validation: Compare DFT-derived activation energies with experimental Arrhenius plots to validate proposed mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

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